molecular formula C19H17N3O3S B2959655 Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate CAS No. 709616-96-6

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate

Cat. No. B2959655
M. Wt: 367.42
InChI Key: NUWJNDFLKARZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalines are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .


Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a quinoxaline derivative from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of a quinazolinone which was performed in choline chloride:urea DES. In the second step, S-alkylation of the quinazolinone was performed in a microwave-induced reaction .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A series of thioether derivatives of 2-Chloro-3-methylquinoxaline, which are structurally related to Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate, have been synthesized and evaluated for their anti-inflammatory activity. The synthesis involved reacting 3-methylquinoxalin-2-thiosodium with substituted chloroacetamides. Compounds within this series demonstrated significant anti-inflammatory effects in vivo, highlighting their potential for further development as anti-inflammatory agents (Singh et al., 2010).

Nucleophilic Replacement Reactions in Carbohydrate Chemistry

Research into the nucleophilic replacement reactions of sulphonates has led to the development of new methodologies for transforming 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and related compounds. This work underpins the importance of such chemical transformations in the synthesis of complex carbohydrates, relevant to the study of Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate in the context of glycoscience and drug development (J. Hill & L. Hough, 1968).

Antioxidant Activity in Acetaminophen Toxicity

A benzothiazole derivative structurally related to Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate has been evaluated for its antioxidant activity in the context of acetaminophen toxicity. This study showcases the compound's efficacy in scavenging free radicals and protecting against oxidative damage, suggesting potential therapeutic applications for compounds with similar structures in managing drug-induced hepatotoxicity (Laura C. Cabrera-Pérez et al., 2016).

Antibacterial and Antifungal Agents

Quinoxalin-based compounds, similar to Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate, have been synthesized and evaluated for their antibacterial and antifungal properties. The study highlights the potential of these compounds as potent agents against a variety of microbial pathogens, emphasizing the importance of structural modification in enhancing antimicrobial efficacy (Shiv Kumar et al., 2012).

Chemical Synthesis and Reactivity

Investigations into the chemical synthesis and reactivity of compounds related to Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate have led to the discovery of novel synthetic routes and reaction mechanisms. These studies contribute to a deeper understanding of the chemical behavior of such compounds, paving the way for the development of new chemical entities with enhanced pharmacological profiles (V. Mamedov et al., 2015).

properties

IUPAC Name

methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJNDFLKARZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.